(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide
説明
特性
IUPAC Name |
2-(5-chloro-2-methylphenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-15-8-11-21(17(3)12-15)27-24(29)20-13-18-6-4-5-7-23(18)30-25(20)28-22-14-19(26)10-9-16(22)2/h4-14H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUUFWYBRFLIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a derivative of chromene-3-carboxamide, which has attracted attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : Chromene ring system
- Substituents :
- A chloro and methyl group on the phenyl ring
- An imino group attached to the chromene
- A dimethylphenyl group as a side chain
This unique structure is believed to contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, a study focusing on similar chromene-3-carboxamide derivatives reported their ability to inhibit the activity of AKR1B10 , an enzyme associated with cancer progression. The most potent inhibitor in that study had an value of 2.7 nM and exhibited an value of 0.8 µM against AKR1B10 .
Table 1: Biological Activity of Related Chromene Derivatives
The mechanism by which chromene derivatives exert their anticancer effects often involves the inhibition of specific enzymes critical for tumor growth and survival. For example, the inhibition of MDM2 , a negative regulator of the p53 tumor suppressor protein, has been noted in related compounds. The binding affinity and subsequent cellular effects were significant in various cancer cell lines .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that compounds similar to our target exhibit significant tumor regression at various dosages. For instance, compounds with high binding affinities to MDM2 showed up to 87% tumor regression in treated mice . This suggests that (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide may also exhibit similar therapeutic efficacy.
Case Study 1: Inhibition of AKR1B10
In a study focused on identifying inhibitors for AKR1B10, several chromene derivatives were screened using virtual screening methods. The findings indicated that these compounds could serve as potential leads for developing new anticancer drugs targeting this enzyme .
Case Study 2: MDM2 Inhibitors
Another case study explored the development of MDM2 inhibitors derived from chromene structures. These inhibitors were shown to effectively induce apoptosis in cancer cells through p53 activation, demonstrating a promising avenue for therapeutic intervention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
